Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate can serve as a valuable starting material for the synthesis of more complex chromene derivatives with potentially diverse biological activities. Due to its chromone core structure, this compound holds promise for the development of new drugs targeting various diseases, including cancer, neurodegenerative disorders, and inflammation [].
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate, identified by the CAS number 6093-72-7, is a chemical compound with the molecular formula C₁₃H₁₂O₅ and a molecular weight of approximately 248.23 g/mol. This compound belongs to the chromene family, characterized by a benzopyran structure that includes a methoxy group at the 7-position and an ester functional group at the 3-position. Its structural uniqueness contributes to its various chemical properties and biological activities .
These reactions are significant for synthesizing derivatives with enhanced biological properties or for developing new materials .
Research indicates that ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits various biological activities. Notable effects include:
The synthesis of ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the following steps:
This multi-step synthesis allows for modifications that can lead to various derivatives with tailored properties.
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate has several applications across different fields:
Interaction studies involving ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate have focused on its binding affinities and effects on biological targets:
These studies are crucial for understanding its pharmacokinetics and optimizing its therapeutic potential.
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate shares structural similarities with several other compounds within the chromene family. Here are some notable comparisons:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 7-Methoxy-coumarin | 81-41-0 | Exhibits strong fluorescent properties; used as a dye. |
| 7-Methoxy-coumarin-3-carboxylic acid | 20300-59-8 | Known for its fluorescent characteristics; lower molecular weight. |
| Ethyl 6-methoxy-coumarin | 10260-09-8 | Similar structure but different substitution pattern; used in similar applications. |
| Ethyl 7-hydroxycoumarin | 5319-91-1 | Exhibits different biological activities due to hydroxyl substitution. |
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific methoxy substitution pattern and ester functionality, which influence its solubility and biological activity compared to these similar compounds .
ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate的单晶X射线衍射分析表明,该化合物在单斜晶系中结晶,属于C2/c空间群 [1]。详细的晶体学参数如下表所示:
| 晶体学参数 | 数值 |
|---|---|
| 晶系 | 单斜晶系 |
| 空间群 | C2/c |
| 晶胞参数 a | 25.884(4) Å |
| 晶胞参数 b | 6.8365(11) Å |
| 晶胞参数 c | 13.816(2) Å |
| β角 | 104.876(2)° |
| 晶胞体积 | 2362.9(7) ų |
| 分子数 Z | 8 |
| 密度 | 1.396 g/cm³ |
| 分子量 | 248.23 g/mol |
该晶体结构的C2/c空间群属于单斜晶系的高对称性空间群,其中C表示底心格子,晶胞中心和底面中心存在格点 [1]。该空间群的特点是分子围绕二重旋转轴排列,并且存在滑移面对称操作。晶胞参数中的β角为104.876(2)°,偏离90°约15°,这是单斜晶系的典型特征 [1]。
与相关化合物的比较显示,类似的香豆素衍生物通常也在单斜晶系中结晶,但空间群可能不同。例如,相关的chromene-3-carboxylate衍生物经常在P21/c空间群中结晶 [2]。这种差异可能源于分子间相互作用的细微变化,特别是由7-位甲氧基取代基引起的立体效应和电子效应 [3]。
ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate的晶体结构表现出特征性的分子堆积模式,主要由多种分子间相互作用力稳定 [1] [4]。分子在晶体中的排列受到以下主要相互作用力的影响:
氢键网络:分子间形成了复杂的C-H···O氢键网络。这些氢键主要涉及芳香氢原子与相邻分子的羰基氧原子之间的相互作用 [4]。C-H···O氢键的几何参数显示,氢键角度接近线性,表明这些是相对较强的相互作用 [5]。
π-π堆积相互作用:香豆素环系统之间存在π-π堆积相互作用,尽管由于分子间的空间排列,这些相互作用相对较弱 [5]。相邻分子的平均平面间距约为3.8 Å,符合典型的π-π相互作用距离范围 [4]。
偶极-偶极相互作用:分子的偶极矩对晶体堆积产生重要影响。甲氧基取代基和酯基团的电子给予和接受性质创造了分子内和分子间的偶极相互作用 [3]。
范德华力:弱的范德华力在分子的疏水部分(如乙基和甲基基团)之间起作用,有助于整体晶体稳定性 [2]。
分子间相互作用的能量分析表明,氢键贡献了约60%的总晶体结合能,而π-π堆积和范德华力分别贡献约25%和15% [4]。这种相互作用模式导致了分子沿特定晶体学方向的链状排列,形成了三维网络结构 [5]。
密度泛函理论(DFT)计算结果显示,ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate的前线分子轨道表现出典型的香豆素类化合物的电子结构特征 [6] [7]。
HOMO能级特征:
最高占据分子轨道(HOMO)能量为-7.00 eV,主要分布在香豆素核心结构上 [6]。HOMO的电子云密度集中在:
LUMO能级特征:
最低未占据分子轨道(LUMO)能量为-2.94 eV,主要位于:
能级间隙分析:
HOMO-LUMO能级间隙(ΔE)为4.06 eV,表明该化合物具有中等的化学稳定性和反应活性 [6]。这个能隙值在香豆素衍生物的典型范围内(3.5-5.0 eV),表明分子既不过于稳定也不过于活泼 [8]。
能级分布的详细分析显示,电子从HOMO到LUMO的跃迁主要涉及从给电子的甲氧基和香豆素环到吸电子的羰基和酯基的电荷转移 [7]。这种分子内电荷转移特征解释了化合物的紫外-可见吸收光谱中观察到的吸收带 [9]。
| 分子轨道参数 | 数值 (eV) | 物理意义 |
|---|---|---|
| EHOMO | -7.00 | 主要位于香豆素核心 |
| ELUMO | -2.94 | π*轨道在chromene环上 |
| 能隙 ΔE | 4.06 | HOMO-LUMO间隙 |
| 电离势 | 7.00 | 高稳定性指示 |
| 电子亲和力 | 2.94 | 低亲电性 |
电子密度分布分析揭示了ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate分子内复杂的共轭效应和电子离域现象 [10] [8]。
电子云密度分布:
分子静电势(MEP)映射显示了分子表面的电荷分布特征 [11]:
共轭效应分析:
分子内存在多个共轭系统,它们相互作用形成扩展的π电子体系 [4]:
主要共轭系统:
电子离域效应:
甲氧基的孤对电子通过p-π共轭向苯环给电子,增加了整个π系统的电子密度 [4]。这种效应使得:
分子内电荷转移:
从给电子的甲氧基到吸电子的羰基存在明显的分子内电荷转移(ICT) [8]。这种电荷转移表现为:
自然键轨道(NBO)分析:
NBO分析揭示了分子内各原子的电荷分布和成键特征 [12]: